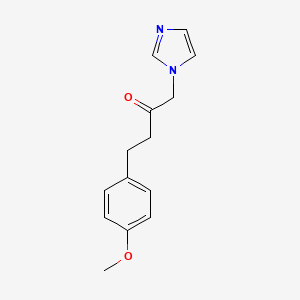
1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one
描述
1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one is an organic compound that features both an imidazole ring and a methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxybenzaldehyde and 1H-imidazole.
Reaction Steps:
Reaction Conditions: These reactions are generally carried out under anhydrous conditions with appropriate catalysts such as aluminum chloride for the Friedel-Crafts acylation and a base like potassium carbonate for the nucleophilic substitution.
Industrial Production Methods: Industrial production methods would involve scaling up the laboratory synthesis, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction times, temperatures, and using continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The imidazole ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide.
Major Products:
Oxidation: 1-(1H-Imidazol-1-yl)-4-(4-hydroxyphenyl)butan-2-one.
Reduction: 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-ol.
Substitution: Various substituted imidazole derivatives depending on the reagent used.
科学研究应用
1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, potentially inhibiting their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function.
相似化合物的比较
1-(1H-Imidazol-1-yl)-4-phenylbutan-2-one: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(1H-Imidazol-1-yl)-4-(4-hydroxyphenyl)butan-2-one: Contains a hydroxyl group instead of a methoxy group, which can alter its solubility and hydrogen bonding capabilities.
Uniqueness: 1-(1H-Imidazol-1-yl)-4-(4-methoxyphenyl)butan-2-one is unique due to the presence of both the imidazole ring and the methoxyphenyl group, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s electronic distribution and reactivity, making it a valuable compound for various applications.
属性
IUPAC Name |
1-imidazol-1-yl-4-(4-methoxyphenyl)butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-18-14-6-3-12(4-7-14)2-5-13(17)10-16-9-8-15-11-16/h3-4,6-9,11H,2,5,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWZJAHNKWSUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)CN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


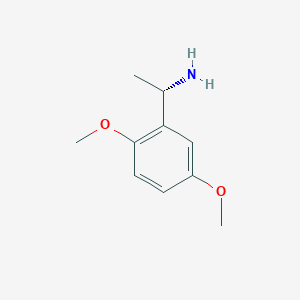

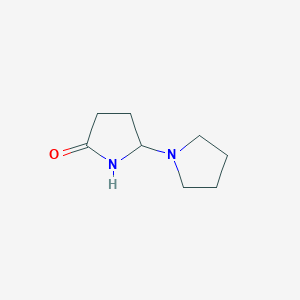
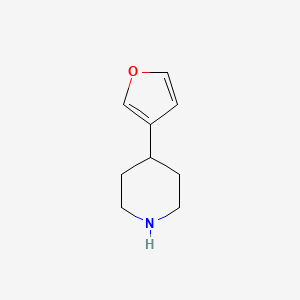

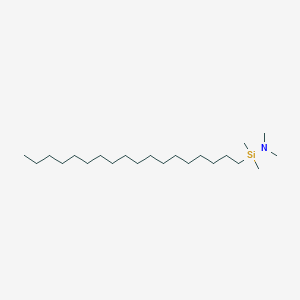
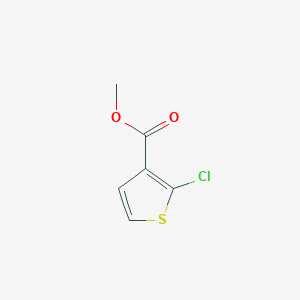

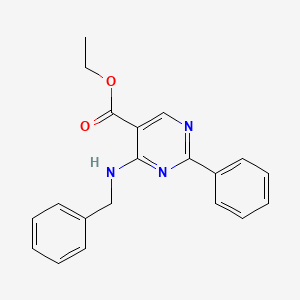
![7,18-bis(2,6-dimethylphenyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3153710.png)

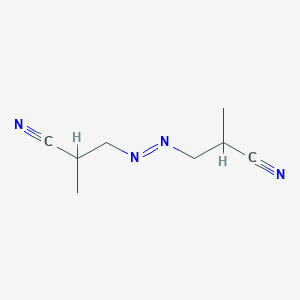
![1,2,3,4,5,6-Hexamethylbicyclo[2.2.0]hexa-2,5-diene](/img/structure/B3153730.png)
amine](/img/structure/B3153740.png)
